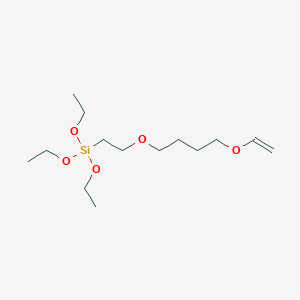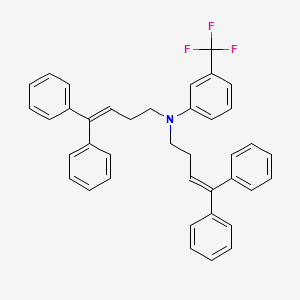
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- is a complex organic compound that belongs to the class of substituted benzenamines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of trifluoromethyl and diphenyl groups in its structure suggests potential unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzenamine Core: Starting with aniline, various substituents can be introduced through electrophilic aromatic substitution reactions.
Introduction of Diphenylbutenyl Groups: The diphenylbutenyl groups can be attached via Friedel-Crafts alkylation or similar reactions.
Addition of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) under specific conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- would depend on its specific interactions with molecular targets. Potential pathways could involve:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-diphenyl-: Lacks the butenyl and trifluoromethyl groups.
Benzenamine, N,N-bis(4-butenyl)-: Lacks the diphenyl and trifluoromethyl groups.
Benzenamine, N,N-bis(4,4-diphenyl)-: Lacks the butenyl and trifluoromethyl groups.
Uniqueness
The presence of both diphenylbutenyl and trifluoromethyl groups in Benzenamine, N,N-bis(4,4-diphenyl-3-butenyl)-3-(trifluoromethyl)- makes it unique compared to other similar compounds. These groups can impart distinct chemical properties and reactivity, making it valuable for specific applications.
Properties
CAS No. |
501078-01-9 |
|---|---|
Molecular Formula |
C39H34F3N |
Molecular Weight |
573.7 g/mol |
IUPAC Name |
N,N-bis(4,4-diphenylbut-3-enyl)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C39H34F3N/c40-39(41,42)35-24-13-25-36(30-35)43(28-14-26-37(31-16-5-1-6-17-31)32-18-7-2-8-19-32)29-15-27-38(33-20-9-3-10-21-33)34-22-11-4-12-23-34/h1-13,16-27,30H,14-15,28-29H2 |
InChI Key |
MWDMGXITELEWPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCCN(CCC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-valyl-N-octadecanoyl-L-valinamide](/img/structure/B12571970.png)
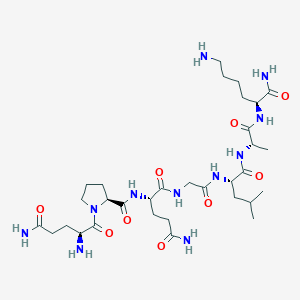

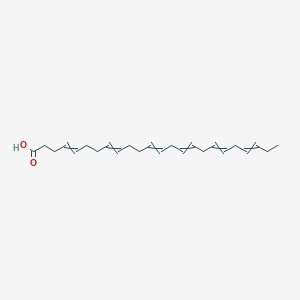
![S-{4-[(Anthracen-9-yl)ethynyl]phenyl} ethanethioate](/img/structure/B12571991.png)
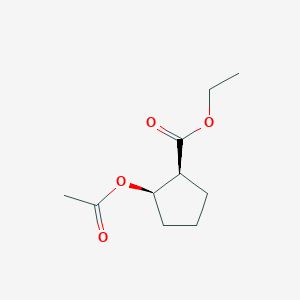
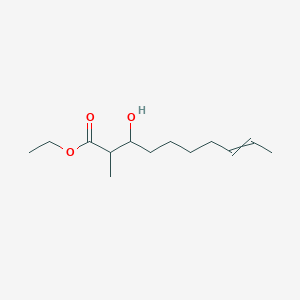

![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
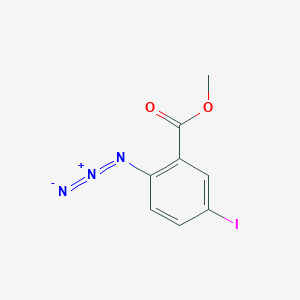
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
